molecular formula C11H10ClN3O2 B11860576 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid

Cat. No.: B11860576
M. Wt: 251.67 g/mol
InChI Key: WCEVCSXYVPWPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is a synthetic quinazoline derivative designed for research applications, particularly in the fields of oncology and cytoprotection. The core quinazoline structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets. The 7-chloro substitution and the propanoic acid linker attached via an amino group at the 4-position are strategic modifications intended to fine-tune the molecule's biological activity and physicochemical properties. This compound is of significant research value for the development of novel anticancer agents. Quinazoline-based molecules are frequently investigated as inhibitors of key oncogenic signaling pathways. The structural features of this compound suggest potential for targeting enzyme families such as tyrosine kinases or sirtuins, which are implicated in cell proliferation and survival . Researchers can utilize this compound as a core scaffold to explore structure-activity relationships (SAR) and develop more potent or selective inhibitors. Furthermore, drawing parallels to closely related 4-substituted quinoline derivatives, this compound may also exhibit antioxidant and cytoprotective properties . Similar compounds have demonstrated a protective effect against H₂O₂-induced oxidative stress in cellular models, making them interesting candidates for investigating cellular defense mechanisms. The propanoic acid moiety may contribute to this activity, akin to the mechanism of known antioxidants. This dual potential in oncology and cytoprotection makes 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid a versatile building block for chemical biology and pre-clinical drug discovery research. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

3-[(7-chloroquinazolin-4-yl)amino]propanoic acid

InChI

InChI=1S/C11H10ClN3O2/c12-7-1-2-8-9(5-7)14-6-15-11(8)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15)

InChI Key

WCEVCSXYVPWPSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NCCC(=O)O

Origin of Product

United States

Preparation Methods

Chlorination of Quinazolin-4-one Precursors

The 7-chloroquinazoline scaffold is commonly derived from quinazolin-4-one through electrophilic substitution. A representative protocol involves:

Reagents :

  • Quinazolin-4-one (1 equiv)

  • Phosphorus oxychloride (POCl₃, 3–5 equiv)

  • Catalytic dimethylformamide (DMF)

Conditions :

  • Reflux at 110°C for 6–8 hours under anhydrous conditions.

  • Quenching with ice-water and neutralization with NaHCO₃.

Yield : 70–85%.

This method ensures selective chlorination at position 7 due to POCl₃’s electrophilic character, with DMF enhancing reactivity via Vilsmeier-Haack intermediate formation.

Coupling Propanoic Acid to the Quinazoline Core

Nucleophilic Aromatic Substitution (SNAr)

The 4-amino group is introduced via SNAr using β-alanine derivatives:

Reagents :

  • 7-Chloro-4-chloroquinazoline (1 equiv)

  • β-Alanine ethyl ester (1.2 equiv)

  • Triethylamine (TEA, 2 equiv) in anhydrous THF

Conditions :

  • Stirred at 60°C for 12 hours under nitrogen.

  • Ethyl ester hydrolysis using NaOH (2M, 4 equiv) at 80°C for 2 hours.

Yield : 65–75% after hydrolysis.

Mechanism :
The chloroquinazoline’s electron-deficient ring facilitates nucleophilic attack by β-alanine’s amine, with TEA scavenging HCl. Subsequent saponification yields the free carboxylic acid.

Transition Metal-Catalyzed Amination

Palladium catalysts enable coupling under milder conditions:

Reagents :

  • 7-Chloro-4-iodoquinazoline (1 equiv)

  • tert-Butoxycarbonyl (Boc)-protected β-alanine (1.1 equiv)

  • Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv) in dioxane

Conditions :

  • Heated at 100°C for 8 hours.

  • Boc deprotection with TFA/CH₂Cl₂ (1:1).

Yield : 80–85% after deprotection.

Advantages :

  • Higher regioselectivity and functional group tolerance.

  • Avoids harsh hydrolysis conditions.

One-Pot Synthesis Strategies

A streamlined approach combines quinazoline formation and amination in a single vessel:

Reagents :

  • 2-Amino-5-chlorobenzoic acid (1 equiv)

  • Ethyl 3-aminopropanoate (1.1 equiv)

  • Trimethyl orthoformate (3 equiv) in acetic acid

Conditions :

  • Cyclocondensation at 120°C for 6 hours.

  • In situ hydrolysis with aqueous HCl (6M).

Yield : 60–70%.

Limitations :

  • Lower yield due to competing side reactions.

  • Requires rigorous pH control during hydrolysis.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography (eluent: CH₂Cl₂/MeOH 10:1) removes unreacted starting materials.

  • Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >98% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, quinazoline H-2), 7.95 (d, J = 8.5 Hz, 1H, H-8), 7.60 (d, J = 8.5 Hz, 1H, H-5), 4.20 (t, J = 6.0 Hz, 2H, CH₂NH), 2.75 (t, J = 6.0 Hz, 2H, CH₂COO).

  • HRMS : m/z calcd for C₁₁H₁₀ClN₃O₂ [M+H]⁺ 252.0534, found 252.0538.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
SNAr with hydrolysis65–7595–98Simplicity, low costHarsh hydrolysis conditions
Pd-catalyzed amination80–85>99Mild conditions, high selectivityExpensive catalysts
One-pot synthesis60–7090–95Reduced stepsLower yield, pH sensitivity

Industrial-Scale Considerations

For kilogram-scale production, the Pd-catalyzed method is preferred despite catalyst costs due to:

  • Reproducibility : Consistent yields across batches.

  • Waste reduction : Fewer by-products vs. SNAr routes.

  • Regulatory compliance : Meets ICH guidelines for residual solvents .

Chemical Reactions Analysis

Types of Reactions

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form hydrogenated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted quinazoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

Research indicates that compounds similar to 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid exhibit significant antibacterial properties. A study on quinolone derivatives revealed that certain structural modifications led to enhanced antibacterial activities against both Gram-positive and Gram-negative bacteria. The findings suggested that the incorporation of amino groups and specific heterocycles could optimize these activities, making them suitable for further development as antibacterial agents .

Compound StructureAntibacterial ActivityRemarks
3k (similar structure)High against Pseudomonas aeruginosaSelected for further evaluation due to low cytotoxicity
7-Chloroquinazolin derivativesVaried activity based on substituentsStructural modifications crucial for potency

2. Anti-inflammatory Properties

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid has been investigated for its anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. The structure-activity relationship studies indicated that modifications to the quinazoline moiety could enhance its efficacy in reducing inflammation .

Anticancer Potential

1. Cancer Cell Line Studies

The compound has shown promise in preclinical studies targeting various cancer cell lines. Research demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity. The ability to modulate pathways involved in cell survival and proliferation positions these compounds as potential leads in cancer therapy .

Cancer TypeCell Line TestedObserved Effect
Breast CancerMCF-7Induction of apoptosis
Lung CancerA549Inhibition of cell growth
Colon CancerHT-29Reduced viability

Case Studies and Research Findings

Several case studies have explored the applications of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid and its derivatives:

  • Antibacterial Case Study : A study evaluated a series of quinolone derivatives, including those with similar structures to 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid, demonstrating significant in vivo antibacterial activity without cytotoxic effects, thus highlighting their therapeutic potential .
  • Anti-inflammatory Research : Research involving animal models showed that compounds derived from quinazoline significantly reduced inflammation markers, supporting their use in inflammatory disease treatment .
  • Anticancer Investigations : In vitro studies indicated that specific derivatives could effectively target cancer pathways, leading to decreased tumor growth rates in xenograft models, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroquinazoline moiety is known to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenylamino Propanoic Acid Derivatives

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
  • Structure : Features a 4-hydroxyphenyl group instead of the quinazoline ring.
  • Activity : Demonstrated antimicrobial efficacy against multidrug-resistant ESKAPE pathogens (Enterococcus spp., Staphylococcus aureus), with MIC values ranging from 8–64 µg/mL .
3-[(4-Chlorophenyl)amino]propanoic Acid (CAS 21617-19-6)
  • Structure : Contains a 4-chlorophenyl group.
  • Synthesis : Prepared via reaction of 4-chloroaniline with acrylic acid .
  • Application: Limited bioactivity data, but structural simplicity makes it a precursor for further functionalization.

Table 1: Comparison of Phenylamino Propanoic Acid Derivatives

Compound Core Structure Key Substituent Bioactivity Reference
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid Quinazoline Cl at C7, β-alanine Anticancer (inferred)
3-((4-Hydroxyphenyl)amino)propanoic acid Phenyl 4-OH Antimicrobial (ESKAPE pathogens)
3-[(4-Chlorophenyl)amino]propanoic acid Phenyl 4-Cl Precursor for synthesis

Thiazole and Thiazolidinone Derivatives

P3: 3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic Acid
  • Structure : Thiazole ring fused with bromothiophene and chlorophenyl groups.
  • Key Difference : The thiazole-thiophene scaffold enables distinct enzyme inhibition compared to quinazoline’s kinase targeting.
3-((Thiazol-2-yl)(p-tolyl)amino)propanoic Acid Derivatives
  • Structure : Thiazole ring with methyl or acetyl substituents (e.g., compounds 23–26) .
  • Synthesis : Prepared via cyclization reactions of thiourea derivatives and halogenated ketones.
  • Application : Structural diversity supports exploration in drug discovery, though bioactivity data remain preliminary.

Table 2: Thiazole-Based Propanoic Acid Derivatives

Compound Core Structure Key Substituent Bioactivity Reference
P3 Thiazole-thiophene Br, Cl, 4-oxo Furin inhibition (IC₅₀ 35 µM)
Compound 23 Thiazole Acetyl, methyl Synthetic intermediate

Sulfamoylphenyl and Halogenated Derivatives

3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid
  • Structure : Sulfamoyl group at the phenyl para position.
  • Activity : Halogenation (e.g., bromine, chlorine) enhances antimicrobial potency by introducing electronegative groups .
  • Key Difference : Sulfamoyl groups are associated with antibacterial mechanisms (e.g., dihydropteroate synthase inhibition), unlike quinazoline’s kinase-focused activity.

Methoxyphenyl and Benzothiazole Derivatives

3-[(4-Methoxyphenyl)(4-oxothiazol-2-yl)amino]propanoic Acid
  • Structure : Methoxyphenyl and thiazole rings.
  • Synthesis : Derived from β-alanine and chloroacetic acid under reflux .
  • Application: Potential as plant growth regulators or antimicrobials, though clinical relevance is unconfirmed.

Pharmacokinetic and Physicochemical Properties

  • Quinazoline Derivatives: Likely exhibit moderate solubility due to the propanoic acid group but may face metabolic challenges (e.g., CYP450 interactions).
  • Hydroxyphenyl Derivatives : Enhanced water solubility from polar hydroxyl groups improves bioavailability for antimicrobial applications .
  • Thiazole Derivatives : Lipophilic substituents (e.g., bromothiophene) may increase membrane permeability but reduce aqueous solubility .

Table 3: Physicochemical Comparison

Compound Type LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Quinazoline-based ~2.5 ~0.5 Moderate
Hydroxyphenyl-based ~1.8 ~5.0 High
Thiazole-thiophene-based ~3.0 ~0.2 Low

Biological Activity

3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is C12H12ClN3O2, with a molecular weight of 251.67 g/mol. The compound features a chloroquinazoline moiety that is critical for its biological activity. Its structure includes an amino group capable of nucleophilic substitution and a carboxylic acid group that can undergo esterification or amidation reactions, facilitating the development of derivatives with enhanced efficacy .

Anti-inflammatory Properties

Research indicates that 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid exhibits significant anti-inflammatory activity. This property is particularly valuable in developing treatments for inflammatory diseases such as arthritis. The compound has been shown to influence signaling pathways associated with inflammation, potentially modulating cytokine production and immune responses .

Anti-cancer Potential

The compound also demonstrates promising anti-cancer properties. Preliminary studies suggest that it interacts with various biological targets implicated in cancer cell proliferation and apoptosis. For instance, it may inhibit specific pathways linked to tumor growth, making it a candidate for further investigation in oncology .

The exact mechanisms through which 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid exerts its effects are still under investigation. However, interaction studies have indicated that it may modulate pathways associated with cell growth and survival. These studies aim to elucidate the compound's binding affinity to receptors and enzymes relevant to disease pathways .

Synthesis

The synthesis of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid typically involves the reaction of 7-chloroquinazoline with appropriate amino acid derivatives under controlled conditions. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid, each exhibiting distinct biological activities:

Compound NameMolecular FormulaCAS NumberKey Features
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acidC11H10N2O34876-14-6Exhibits antiulcer activity
6-((7-Chloroquinazolin-4-yl)amino)hexan-1-olC13H15ClN2O5427-36-1Potential use as a bioactive molecule
3-(Quinazolin-4-ylamino)propanoic acidC10H10N2O2718839Similar structure but different activity profile

The unique chloro substitution on the quinazoline ring in 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid enhances its biological activity compared to other similar compounds, potentially leading to different pharmacokinetic properties and receptor interactions .

Case Studies and Research Findings

Recent studies have highlighted the potential of quinazoline derivatives in treating various diseases. For instance, a study focusing on quinazolinone derivatives revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the broader implications of quinazoline-based compounds in antimicrobial therapy . Additionally, other related compounds have demonstrated significant cytotoxicity against cancer cell lines, reinforcing the therapeutic potential of this class of compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves condensation of 7-chloroquinazolin-4-amine with β-propiolactone derivatives under acidic or basic conditions. For example, refluxing with acetic anhydride as a catalyst, followed by hydrolysis to yield the carboxylic acid moiety. Purity is validated via column chromatography and recrystallization using methanol/water systems. Characterization via 1H^1H NMR (to confirm amine linkage and propanoic acid chain) and elemental analysis (to verify C, H, N, Cl stoichiometry) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H^1H NMR : Identifies aromatic protons (quinazoline ring) at δ 7.5–8.5 ppm and the propanoic acid chain (δ 2.5–3.5 ppm).
  • IR : Confirms carboxylic acid O–H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}).
  • Mass Spectrometry (MS) : ESI-MS in negative mode detects the molecular ion peak [M–H]^- to verify molecular weight.
  • Elemental Analysis : Ensures ≤0.3% deviation from theoretical values for C, H, N, and Cl .

Q. How can researchers assess solubility and stability under experimental conditions?

  • Methodology :

  • Solubility : Test in buffered solutions (pH 2–12) and polar aprotic solvents (DMSO, DMF). Low solubility in water may require derivatization (e.g., methyl ester formation).
  • Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what SAR trends are observed?

  • Methodology : Introduce substituents at the quinazoline C-2 or propanoic acid chain to modulate electronic/steric effects. For example:

  • Electron-withdrawing groups (e.g., –NO2_2) at C-6 improve enzyme inhibition (e.g., tyrosine kinase).
  • Bulky groups on the propanoic acid reduce off-target interactions. Compare IC50_{50} values against analogs (e.g., 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, similarity index 0.89) to identify key pharmacophores .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodology :

  • Catalysis : Use Pd/C or CuI for coupling reactions to reduce side products.
  • Solvent Optimization : Replace ethanol with DMF for higher dipole interactions in cyclization steps.
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. How should contradictory data in enzyme inhibition assays be resolved?

  • Methodology :

  • Orthogonal Assays : Validate results using fluorescence polarization (binding affinity) and SPR (kinetic parameters).
  • Crystallography : Resolve co-crystal structures (e.g., with EGFR kinase) to confirm binding modes.
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., buffer ionic strength) .

Q. What in silico approaches predict molecular interactions with biological targets?

  • Methodology :

  • Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for kinases) to simulate binding.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for toxicity?

  • Methodology :

  • Metabolic Profiling : Incubate with human liver microsomes and analyze metabolites via LC-MS/MS.
  • CYP Inhibition Assays : Measure IC50_{50} against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Reactive Metabolite Screening : Trap intermediates with glutathione and detect adducts .

Key Notes for Experimental Design

  • Controlled Variables : Maintain consistent temperature (±1°C) and humidity (40–60% RH) during synthesis.
  • Data Reproducibility : Use internal standards (e.g., deuterated analogs) in HPLC and NMR analyses.
  • Ethical Compliance : Adhere to in vitro use guidelines; avoid unapproved biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.